N'-hydroxy-3-methylpiperidine-1-carboximidamide
Description
N'-hydroxy-3-methylpiperidine-1-carboximidamide (CAS: 1251454-68-8) is a carboximidamide derivative featuring a piperidine ring substituted with a methyl group at the 3-position and a hydroxyimino group at the 1-position. Its molecular formula is C₇H₁₅N₃O, with a molecular weight of 157.21 g/mol .
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N'-hydroxy-3-methylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-6-3-2-4-10(5-6)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |
InChI Key |
HEIXEIODPHUJDD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCCN(C1)/C(=N/O)/N |
Canonical SMILES |
CC1CCCN(C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-methylpiperidine-1-carboximidamide typically involves the reaction of 3-methylpiperidine with hydroxylamine and a suitable carboximidamide precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N’-hydroxy-3-methylpiperidine-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-methylpiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0°C to 25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature-10°C to 25°C.
Substitution: Halides, nucleophiles; reaction temperature0°C to 50°C.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives.
Scientific Research Applications
N’-hydroxy-3-methylpiperidine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-methylpiperidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways to exert its biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and commercial differences between N'-hydroxy-3-methylpiperidine-1-carboximidamide and its analogs:
Key Observations :
- Positional Isomerism : The positional isomer N'-hydroxy-1-methylpiperidine-3-carboximidamide shares the same molecular formula but differs in methyl group placement (1- vs. 3-position). This likely alters conformational stability and receptor binding in biological systems .
- Aromatic Analog : The benzene-containing derivative (CAS: 1016857-30-9) introduces aromaticity, significantly increasing lipophilicity and molecular weight (246.31 g/mol), which may influence pharmacokinetic properties .
Physicochemical and Analytical Data
Limited physicochemical data are available for the target compound. However, its positional isomer (N'-hydroxy-1-methylpiperidine-3-carboximidamide) has been analyzed for collision cross-section (CCS) values in mass spectrometry, as shown below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 158.12878 | 134.8 |
| [M+Na]⁺ | 180.11072 | 142.9 |
| [M+NH₄]⁺ | 175.15532 | 142.2 |
| [M-H]⁻ | 156.11422 | 136.2 |
These CCS values suggest moderate ion mobility, with sodium adducts ([M+Na]⁺) exhibiting higher CCS, likely due to increased ionic radius . Comparable data for the target compound are unavailable, highlighting a research gap.
Research Implications and Limitations
- Structural Flexibility : Substitution patterns (methyl, hydroxymethyl, aromaticity) allow tuning of physicochemical properties for specific applications.
- Data Gaps : Missing data on boiling points, solubility, and safety profiles (e.g., GHS hazards) limit comprehensive comparisons .
- Synthetic Feasibility: The target compound’s scarcity may drive interest in developing novel synthesis protocols.
Biological Activity
N'-Hydroxy-3-methylpiperidine-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxy group and carboximidamide moiety are crucial for binding to these targets, which modulates their activity. Research indicates that this compound may act as an inhibitor for various enzymes, potentially affecting pathways related to inflammation and neurodegeneration .
Biological Activities
1. Enzyme Inhibition
- The compound has been investigated for its potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme linked to neuroinflammation and pain management. Inhibiting MAGL can increase levels of endocannabinoids, which may provide therapeutic benefits in conditions like Alzheimer's disease and multiple sclerosis .
2. Anti-inflammatory Properties
- This compound has shown promise in anti-inflammatory applications. It may reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation, making it a candidate for treating inflammatory diseases .
3. Neuroprotective Effects
- Studies suggest that compounds similar to this compound exhibit neuroprotective properties by modulating glutamate signaling and reducing oxidative stress in neuronal cells. This action is critical in preventing neuronal death associated with various neurodegenerative disorders .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Experimental Data
In vitro assays have been conducted to evaluate the effects of this compound on various biological processes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
